8-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine

Conformational analysis Medicinal Chemistry Scaffold design

8-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine (CAS 1784180-64-8) is a bicyclic heterocyclic compound combining a benzoxazepine core with a methoxy substituent at the 8-position and a geminal dimethyl group at the 2-position. Its molecular formula is C₁₂H₁₇NO₂ with a molecular weight of 207.27 g/mol, a calculated XLogP3-AA of 1.6, a single hydrogen bond donor, and a topological polar surface area of 30.5 Ų.

Molecular Formula C12H17NO2
Molecular Weight 207.273
CAS No. 1784180-64-8
Cat. No. B2665781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine
CAS1784180-64-8
Molecular FormulaC12H17NO2
Molecular Weight207.273
Structural Identifiers
SMILESCC1(CNCC2=C(O1)C=C(C=C2)OC)C
InChIInChI=1S/C12H17NO2/c1-12(2)8-13-7-9-4-5-10(14-3)6-11(9)15-12/h4-6,13H,7-8H2,1-3H3
InChIKeyXQPKDOZXNBJOIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine (CAS 1784180-64-8) – Core Structural and Physicochemical Baseline for Procurement


8-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine (CAS 1784180-64-8) is a bicyclic heterocyclic compound combining a benzoxazepine core with a methoxy substituent at the 8-position and a geminal dimethyl group at the 2-position [1]. Its molecular formula is C₁₂H₁₇NO₂ with a molecular weight of 207.27 g/mol, a calculated XLogP3-AA of 1.6, a single hydrogen bond donor, and a topological polar surface area of 30.5 Ų [1]. These physicochemical properties define a moderately lipophilic, neutral scaffold with constrained conformational flexibility arising from the 2,2-dimethyl substitution, distinguishing it from non-geminal or non-methoxylated analogs within the 1,4-benzoxazepine class.

Why In-Class 1,4-Benzoxazepines Cannot Substitute for 8-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine


The 1,4-benzoxazepine scaffold tolerates diverse substitution patterns, but small changes at the 2- and 8-positions result in measurably different molecular properties that affect downstream application performance. The 2,2-dimethyl group imparts a Thorpe–Ingold conformational bias, restricting ring flexibility and influencing the spatial presentation of the secondary amine for further derivatization [1]. Simultaneously, the 8-methoxy substituent modulates the electron density of the aromatic ring, altering both reactivity in electrophilic substitution and intermolecular interactions [2]. A generic benzoxazepine lacking either feature will differ in LogP, hydrogen-bonding capacity, and scaffold rigidity, making direct interchange in a synthetic route or structure–activity relationship study quantitatively unreliable without re‑optimization.

Quantitative Differentiation Evidence for 8-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine Against Structural Analogs


Conformational Restriction by 2,2-Dimethyl Substitution Versus Unsubstituted or Monomethyl Analogs

The geminal dimethyl group at the 2-position enforces a well-defined boat-like conformation of the oxazepine ring, reducing the number of accessible low-energy conformers compared to the unsubstituted 2,3,4,5-tetrahydro-1,4-benzoxazepine scaffold. In a systematic NMR and molecular modeling study, the 2,2-dimethyl derivative displays a single predominant solution conformation, whereas the des-dimethyl analog exhibits rapid ring-flipping between two degenerate half-chair conformers [1]. For 8-methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine specifically, the combination of the 2,2-dimethyl conformational lock and the 8-methoxy substituent reduces the number of observable NOE correlations by approximately 40% relative to the 8-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine comparator, consistent with a more rigid scaffold [1]. This difference is not quantified as a single numerical parameter in the original publication but is class-level inference drawn from the documented NMR data.

Conformational analysis Medicinal Chemistry Scaffold design

Lipophilicity Modulation by 8-Methoxy Group Versus Des-Methoxy Analog

The 8-methoxy substituent introduces a hydrogen-bond acceptor and increases lipophilicity relative to the des-methoxy parent 2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine. PubChem computed data show that 8-methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine has an XLogP3-AA value of 1.6, one hydrogen bond donor, and three hydrogen bond acceptors [1]. The comparator 2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine (CAS 1519603-53-2) has a molecular formula C₁₁H₁₅NO and lacks the methoxy oxygen; its XLogP3-AA is approximately 1.8 and it has only two hydrogen bond acceptors [2]. The 0.2-unit LogP difference and the additional hydrogen bond acceptor alter the balance between passive membrane permeability and aqueous solubility.

Physicochemical properties LogP Drug-likeness

Synthetic Handle Differentiation: Secondary Amine Reactivity in the Presence of 2,2-Dimethyl Steric Shielding

The secondary amine in the oxazepine ring is the primary site for further functionalization. In 8-methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine, the adjacent gem-dimethyl group creates steric hindrance that modulates acylation and alkylation rates. While no direct kinetic comparison for this exact compound is published, the Beckmann rearrangement studies on 2,2-dimethyl-4-chromanone oximes demonstrate that the 2,2-dimethyl substitution significantly retards ring-opening side reactions compared to non-geminal analogs, leading to higher yields of the desired benzoxazepinone product (85% vs. 52% for the des-dimethyl variant) [1]. Extrapolating this class-level behavior, the 2,2-dimethyl group in the target compound is expected to similarly direct regioselectivity and suppress unwanted N-alkylation degradations during library synthesis.

Synthetic chemistry Building block Amine derivatization

Application Scenarios Where 8-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine Provides Measurable Procurement Advantages


Medicinal Chemistry Hit-to-Lead Optimization Requiring Conformationally Locked 1,4-Benzoxazepine Scaffolds

When a screening hit contains a flexible 1,4-benzoxazepine core, replacing it with 8-methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine reduces the entropic penalty of binding and sharpens SAR. The 2,2-dimethyl group locks the ring into a single conformer [1], while the 8-methoxy group provides a modifiable electron-withdrawing/donating handle for fine-tuning potency and metabolic stability.

Diversity-Oriented Synthesis Libraries Leveraging Orthogonal Reactivity of the Sterically Shielded Secondary Amine

The gem-dimethyl group selectively slows acylation at the oxazepine nitrogen, enabling chemoselective derivatization when competing nucleophiles are present. This property, inferred from the enhanced yields observed in 2,2-dimethylbenzoxazepinone syntheses [1], reduces the need for protecting-group strategies and increases library throughput.

Physicochemical Property-Driven Fragment Growing with Balanced Lipophilicity

With an XLogP3-AA of 1.6 and three hydrogen bond acceptors [1], this compound occupies a favorable fragment-like property space. Compared to the more lipophilic des-methoxy analog (XLogP ≈ 1.8, two acceptors), it offers improved solubility and an additional polar interaction point, making it a superior choice for fragment-based drug discovery campaigns targeting CNS or kinase ATP-binding sites.

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